molecular formula C10H14O B2379072 1-(4-Methylphenyl)-2-propanol CAS No. 5040-23-3

1-(4-Methylphenyl)-2-propanol

Cat. No. B2379072
CAS RN: 5040-23-3
M. Wt: 150.221
InChI Key: VGLWVESEARCBFG-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-propanol is a secondary alcohol derivative that can be prepared by the reduction of 4′-methylpropiophenone . Its racemic form can be resolved by oxidative kinetic resolution in the presence of chiral polymeric Mn (III) salen complexes .


Synthesis Analysis

The synthesis of 1-(4-Methylphenyl)-2-propanol involves the reduction of 4′-methylpropiophenone . The retrosynthetic analysis approach can be used to design the synthesis of organic compounds .


Molecular Structure Analysis

The molecular structure of 1-(4-Methylphenyl)-2-propanol is represented by the formula C9H10O . The crystal structure of a similar compound, 1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, has been studied .

Scientific Research Applications

Molecular Dynamics and High-Pressure Measurements

Research involving 1-(4-Methylphenyl)-2-propanol focuses on understanding its molecular dynamics, particularly under high-pressure conditions. A study by Kołodziej et al. (2020) revealed that 1-(4-Methylphenyl)-2-propanol, along with other isomeric alcohols, showed unique behavior under different pressure conditions. These findings are significant for discerning the properties of monohydroxy alcohols with a single phenyl group, particularly in understanding their molecular packing and stiffness, as well as their response to elevated pressure exceeding 500 MPa (Kołodziej et al., 2020).

Oxidation Studies

Another important area of study is the oxidation of secondary alcohols, including 1-(4-Methylphenyl)-2-propanol. Norcross et al. (1997) examined the kinetics of its oxidation by potassium tetraoxoferrate(VI) under basic conditions. This study provides insights into the reaction mechanisms and product yields, which are crucial for understanding the chemical properties and potential applications of 1-(4-Methylphenyl)-2-propanol (Norcross et al., 1997).

Neuroprotective Potential

Research by Chenard et al. (1995) and Menniti et al. (1997) on derivatives of 1-(4-Methylphenyl)-2-propanol, such as CP-101,606, has demonstrated its potential as a neuroprotective agent. These studies have shown that CP-101,606 can protect neurons from glutamate toxicity and may have applications in treating neurological disorders (Chenard et al., 1995); (Menniti et al., 1997).

Beta Receptor Blockade

Studies on compounds related to 1-(4-Methylphenyl)-2-propanol, like 1-(4′-methyl-phenyl)-2-isopropylamino-propanol, provide insights into their beta-adrenergic receptor-blocking properties. This research is essential for understanding their potential therapeutic applications in cardiovascular diseases and their selective action on different types of beta receptors (Levy & Wilkenfeld, 1969).

Chirality and Synthesis

Research on the asymmetric synthesis of related compounds, such as 3-chloro-1-phenyl-1-propanol, highlights the importance of chirality in pharmaceutical applications. Choi et al. (2010) demonstrated the synthesis of chiral intermediates using microbial reductases, an approach that could be applicable to 1-(4-Methylphenyl)-2-propanol derivatives (Choi et al., 2010).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, is toxic to aquatic life, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-methylphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6,9,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLWVESEARCBFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-2-propanol

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